molecular formula C8H5BrF3NO3 B12855781 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid

3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid

Katalognummer: B12855781
Molekulargewicht: 300.03 g/mol
InChI-Schlüssel: FUNMEBQYPPCFLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and trifluoromethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-(trifluoromethoxy)benzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by reduction using hydrogenation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to form dehalogenated products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated benzoic acid derivatives.

    Substitution: Substituted benzoic acids with various functional groups replacing the trifluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of nucleotides in cells, leading to cytotoxic effects on certain cell types, such as macrophages . This inhibition can disrupt cellular processes and pathways, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

  • 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid
  • 3-Amino-5-bromobenzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 3-Amino-5-bromo-4-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific chemical reactions and applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C8H5BrF3NO3

Molekulargewicht

300.03 g/mol

IUPAC-Name

3-amino-5-bromo-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5BrF3NO3/c9-4-1-3(7(14)15)2-5(13)6(4)16-8(10,11)12/h1-2H,13H2,(H,14,15)

InChI-Schlüssel

FUNMEBQYPPCFLT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.